2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide
Overview
Description
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H11BrN2O3S and a molecular weight of 331.19 g/mol . It is characterized by the presence of a bromine atom, a dimethylisoxazole ring, and a benzenesulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide typically involves the reaction between 2-bromobenzenesulfonyl chloride and 3-amino-4,5-dimethylisoxazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-bromobenzenesulfonyl chloride and 3-amino-4,5-dimethylisoxazole.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromobenzenesulfonyl chloride is added to a solution of 3-amino-4,5-dimethylisoxazole in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide: This compound has an additional methoxymethyl group, which can influence its reactivity and biological activity.
2-bromo-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide: This compound lacks the methoxymethyl group, making it structurally simpler but potentially less versatile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHZMTLXZJYRCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195447-72-4 | |
Record name | Benzenesulfonamide, 2-bromo-N-(4,5-dimethyl-3-isoxazolyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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